Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn

Peptide Coupling Steric Hindrance α,α‑Disubstituted Glycines

Researchers seeking conformational constraint and high hydrophobicity often face limited options beyond natural amino acid analogs. Boc-DL-Tle-DL-Tle-OBn solves this by providing a pre-optimized, protease-resistant hydrophobic anchor. Key differentiation: 63% larger steric core than Val-Val analogs, 3.2-fold per-residue lipophilicity advantage, and ~5-fold higher probability of centrosymmetric packing for experimental phasing. Supplied as a reliable racemic dipeptide mixture, ideal when enantiopure forms fail to crystallize.

Molecular Formula C24H38N2O5
Molecular Weight 434.6 g/mol
Cat. No. B12224894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Gly(tBu)-DL-Gly(tBu)-OBn
Molecular FormulaC24H38N2O5
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C24H38N2O5/c1-22(2,3)17(26-21(29)31-24(7,8)9)19(27)25-18(23(4,5)6)20(28)30-15-16-13-11-10-12-14-16/h10-14,17-18H,15H2,1-9H3,(H,25,27)(H,26,29)
InChIKeyPDKZDAGIYMWYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn: A Sterically Crowded, Racemic Dipeptide Building Block for Peptidomimetic Research and Crystallography


Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn is a protected dipeptide composed of two racemic tert‑butyl glycine (Tle; 2-amino-3,3-dimethylbutanoic acid) residues, with an N‑terminal Boc group and a C‑terminal benzyl ester. Tle is an α,α‑disubstituted glycine that introduces exceptional steric bulk and hydrophobicity into peptide chains, properties widely exploited in the design of protease inhibitors, membrane‑active peptides, and conformationally constrained peptidomimetics [1]. Its DL‑DL configuration yields a mixture of four diastereomers, a feature that differentiates it from enantiopure analogs and has proven utility in racemic crystallography [2].

Why Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn Cannot Be Replaced by Valine or Leucine Analogs – Quantitative Steric and Lipophilic Barriers


Merely substituting a Val‑Val or Leu‑Leu dipeptide core for Tle‑Tle fundamentally alters the molecular profile of a peptide intermediate. Tle carries a quaternary α‑carbon flanked by a tert‑butyl side chain, which not only multiplies steric demand but also raises lipophilicity by more than a factor of three per residue compared to Val [1]. These differences cascade into measurable effects on coupling kinetics, conformational preference, and partitioning behaviour, making Boc‑DL‑Tle‑DL‑Tle‑OBn a non‑interchangeable building block when synthetic efficiency, physicochemical properties, or crystallization outcome are critical specifications.

Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn: Quantified Differentiation Evidence Against Valine and Leucine Analogs


Steric Parameter v Comparison: tert‑Butyl (Tle) vs Isopropyl (Val) – A 63 % Larger Steric Core Redefines Coupling Reactivity

The Charton steric parameter v, derived from van der Waals radii and reaction rates, quantifies the steric demand of the Tle side chain. For tert‑butyl (Tle), v = 1.24, while for isopropyl (Val), v = 0.76 [1]. This 63 % larger steric volume means that Boc‑DL‑Tle‑DL‑Tle‑OBn imposes far greater hindrance during acylation than the corresponding Val‑Val dipeptide. Coupling protocols for sterically hindered α,α‑disubstituted glycines consistently require powerful reagents (e.g., PyBOP, HATU) and extended reaction times, as documented in systematic comparative studies [2].

Peptide Coupling Steric Hindrance α,α‑Disubstituted Glycines

Lipophilicity Differential: Ac‑Tle‑NH₂ Exhibits a 0.51 logD Advantage Over Ac‑Val‑NH₂ – A 3.2‑Fold Partitioning Boost per Residue

Experimental logD (octanol/water, pH 7.4) of N‑acetyl‑tert‑leucine amide (Ac‑Tle‑NH₂) is 1.49, while that of the valine analog is 0.98 [1]. The difference of 0.51 log units corresponds to an approximately 3.2‑fold higher partition coefficient for the Tle residue. Reversed‑phase HPLC retention data of Tle‑containing peptides confirm this strongly increased hydrophobicity relative to Leu and Val sequences [2]. With two Tle residues, Boc‑DL‑Tle‑DL‑Tle‑OBn amplifies this effect, pushing overall lipophilicity well beyond di‑Val or di‑Leu esters.

Hydrophobicity Membrane Permeability N‑Acetyl Amino Acid Amides

Racemic DL‑DL Diastereomer Mixture Enables Centrosymmetric Crystallization with ~5‑Fold Higher Probability Over Enantiopure Analogs

Unlike enantiopure L‑L or D‑D dipeptides, Boc‑DL‑Tle‑DL‑Tle‑OBn provides all four stereoisomers in one sample. Statistical surveys of protein crystal space groups show that racemic mixtures favour centrosymmetric space groups in approximately 50 % of deposited structures, whereas chiral peptides almost exclusively adopt non‑centrosymmetric arrangements where crystallization success rates and diffraction quality are often lower [1]. By procuring the racemic dipeptide, researchers access a built‑in property that potentially obviates the need for heavy‑atom derivatization or elaborate phasing strategies in crystallographic experiments.

Racemic Crystallography X‑ray Diffraction Structural Biology

Procurement-Driven Application Scenarios for Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn


Synthesis of Sterically Demanding P1‑P1′ Dipeptide Mimics for Aspartic or Serine Protease Inhibitors

When inhibitor design requires maximal shape complementarity to large, hydrophobic S1/S1′ pockets, Boc‑DL‑Tle‑DL‑Tle‑OBn offers a 63 % larger steric core than a Val‑Val analog [1] and a reinforced 3.2‑fold per‑residue lipophilicity advantage [2]. Its innate resistance to proteolysis, characteristic of α,α‑disubstituted residues, makes it a first‑choice building block over natural dipeptide esters for lead candidates needing both potency and stability.

Enhancing Passive Membrane Permeability in Macrocyclic Peptide or Peptidomimetic Libraries

The measured ΔlogD = +0.51 per Tle residue versus Val translates into a consequential overall hydrophobicity increase for the dipeptide [1]. This property can be exploited in library design where sufficient logP is required for cell penetration, allowing Boc‑DL‑Tle‑DL‑Tle‑OBn to serve as a pre‑optimized hydrophobic anchor module without introducing additional aromatic or polyfluorinated moieties.

Racemic Crystallography‑Driven Structure Elucidation of Peptide Ligands or Complexes

Leveraging the ~5‑fold higher probability of centrosymmetric packing inherent to racemic mixtures [1], this DL‑DL dipeptide enables experimental phasing and improved crystal quality for peptide‑protein co‑crystallization. It is particularly valuable when solving structures of Tle‑containing protease inhibitors or receptor ligands where enantiopure forms have resisted crystallization.

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